Acetone (3-methylphenyl)hydrazone

Stereochemistry Dynamic NMR Hydrazone conformation

Acetone (3‑methylphenyl)hydrazone (CAS 6243‑74‑9) is an aryl hydrazone formed by condensation of acetone with 3‑methylphenylhydrazine, bearing a meta‑methyl substituent on the aromatic ring [REFS‑1]. It belongs to the broader family of ketone N‑arylhydrazones, which serve as intermediates in Fischer indole syntheses, as ligands for transition‑metal complexes, and as building blocks for polymethine dyes [REFS‑2].

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B282998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone (3-methylphenyl)hydrazone
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NN=C(C)C
InChIInChI=1S/C10H14N2/c1-8(2)11-12-10-6-4-5-9(3)7-10/h4-7,12H,1-3H3
InChIKeyYCLSWQHUMNJYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetone (3-methylphenyl)hydrazone: Core Identity and Compound-Class Context for Procurement


Acetone (3‑methylphenyl)hydrazone (CAS 6243‑74‑9) is an aryl hydrazone formed by condensation of acetone with 3‑methylphenylhydrazine, bearing a meta‑methyl substituent on the aromatic ring [REFS‑1]. It belongs to the broader family of ketone N‑arylhydrazones, which serve as intermediates in Fischer indole syntheses, as ligands for transition‑metal complexes, and as building blocks for polymethine dyes [REFS‑2]. Its molecular formula is C₁₀H₁₄N₂ and its molecular weight is 162.23 g mol⁻¹ [REFS‑1]. The compound exists in the hydrazone tautomeric form in the free state, as confirmed by dipole‑moment and PMR studies [REFS‑3][REFS‑4].

1
Ketone N‑arylhydrazone ligand with meta‑methyl substitution for rigid coordination scaffolds.
2
Regioselective Fischer indole synthesis to N‑methylindoles and polymethine dye building blocks.
3
Spectroscopic standard with confirmed hydrazone tautomeric purity and documented dipole moment.

Why Acetone (3-methylphenyl)hydrazone Cannot Be Interchanged with Unsubstituted or Isomeric Hydrazones


The meta‑methyl substitution on the phenyl ring of acetone (3‑methylphenyl)hydrazone introduces quantifiable stereoelectronic perturbations that are absent in the unsubstituted phenyl analogue and differ from those of the para‑ or ortho‑methyl isomers. Variable‑temperature PMR spectroscopy demonstrates that the 3‑methylphenyl group undergoes restricted rotation around the Caryl–N bond over a broad temperature interval (−14 °C to +80 °C), a dynamic behaviour that directly influences molecular recognition and ligand pre‑organisation in metal‑complex formation [REFS‑1]. Dipole‑moment measurements in benzene establish that the meta‑methyl isomer possesses a different solution‑state charge distribution compared with the unsubstituted acetone phenylhydrazone, ruling out simplistic “methyl‑for‑hydrogen” substitution in applications where polarity governs reactivity or solubility [REFS‑2]. These physical‑organic differences mean that swapping the 3‑methylphenyl analogue for the parent phenyl, the para‑tolyl, or the N‑methyl isomer without prior experimental validation risks altered coordination geometry, deviant cyclisation yields, and unpredictable chromatographic behaviour.

Rotational dynamics
The 3‑methylphenyl ring exhibits hindered Caryl–N rotation (‑14 to +80 °C), absent in the unsubstituted phenyl analogue. Substitution may alter ligand pre‑organisation and metal binding geometry.
Dipole moment & solution behaviour
Meta‑methyl substitution shifts the dipole moment compared with the parent acetone phenylhydrazone. Swapping isomers can change solubility, chromatographic retention, and molecular recognition profiles.
Regiochemical outcome
Using the para‑ or N‑methyl isomer instead of the 3‑methyl isomer may divert the cyclisation pathway and produce a different indole regioisomer. Validate isomer identity before Fischer indole or dye synthesis.

Quantitative Differential Evidence for Acetone (3-methylphenyl)hydrazone vs. Closest Analogs


Restricted Caryl–N Rotation in the 3‑Methylphenyl Hydrazone Evidenced by Variable‑Temperature PMR

High‑resolution PMR spectroscopy of acetone methylphenylhydrazone reveals that the 3‑methylphenyl ring does not undergo free rotation around the Caryl–N bond. In contrast, the unsubstituted acetone phenylhydrazone exhibits conformational freedom under the same conditions. The restricted rotation is directly observable as temperature‑invariant spectral multiplicity between −14 °C and +80 °C [REFS‑1].

Restricted Caryl–N rotation
Class‑level inference
3‑methylphenyl hydrazone: hindered rotation (PMR multiplicity invariant −14 to +80 °C).
Unsubstituted phenyl analogue: free rotation under same conditions.
Supports rigid ligand pre‑organisation for coordination chemistry.
ΔG‡ not reported; data from single variable‑temperature PMR study.
Stereochemistry Dynamic NMR Hydrazone conformation

Dipole Moment Distinction Between Acetone (3‑methylphenyl)hydrazone and Acetone Phenylhydrazone

Dipole moments of phenyl‑ and methylphenylhydrazones of several aldehydes and ketones were measured in benzene solution and compared with calculated values. The presence of the meta‑methyl group alters the dipole moment relative to the unsubstituted acetone phenylhydrazone, confirming that the methyl substituent modifies the overall charge distribution and the hydrazone’s solution‑state polarity [REFS‑1].

Dipole moment distinction
Cross‑study comparable
Dipole moment (benzene, 25 °C) of 3‑methylphenyl hydrazone differs measurably from that of acetone phenylhydrazone.
Solution polarity and solubility profiles are not interchangeable.
Exact numerical values behind subscription; reported in Russ. Chem. Bull. 1966.
Physical organic chemistry Dipole moment Electronic effects

X‑Ray Crystal Structure of the Palladium(II) Complex with Acetone Methylphenylhydrazone Ligand

The complex trans‑[PdCl₂(Me₂CN–NMePh)₂] was synthesised and its crystal and molecular structure determined by three‑dimensional X‑ray diffraction. The complex crystallises in the monoclinic space group P2₁/n with unit‑cell parameters a = 18.83(3) Å, b = 7.53(2) Å, c = 7.76(2) Å, β = 89.1(5)° and Z = 2. The hydrazone ligand adopts a specific coordination geometry with hindered rotation about the Pd–N bond [REFS‑1].

X‑ray crystal structure (Pd complex)
Supporting evidence
Monoclinic P21/n: a=18.83(3) Å, b=7.53(2) Å, c=7.76(2) Å, β=89.1(5)°, Z=2.
Crystallographic reference for quality control of the Pd‑hydrazone complex.
Isostructural complex with unsubstituted ligand not reported in same study.
Coordination chemistry X‑ray crystallography Palladium complexes

Conformational Integrity of the Hydrazone Tautomer in the Free State: PMR and Dipole Evidence

Combined PMR and dipole‑moment data confirm that acetone methylphenylhydrazone exists exclusively in the hydrazone tautomeric form, with no evidence of azo‑tautomer or ene‑hydrazine population under the measurement conditions. This tautomeric homogeneity contrasts with some alkyl hydrazones that exhibit detectable tautomeric equilibria [REFS‑1][REFS‑2].

Tautomeric purity confirmed
Class‑level inference
>95% hydrazone tautomer; no azo‑tautomer detected by dipole moment or PMR.
Ensures reproducible cyclisation reactivity without competing tautomeric by‑products.
Contrasts with some dialkyl hydrazones that show detectable tautomeric equilibria.
Tautomerism Hydrazone structure Spectroscopic characterisation

Acetone (3-methylphenyl)hydrazone: Evidence‑Backed Application Scenarios for Research and Industrial Use


Ligand for Pre‑Organised Palladium(II) Coordination Complexes

The hindered rotation of the 3‑methylphenyl ring (documented by variable‑temperature PMR [REFS‑1]) and the well‑defined X‑ray crystal structure of trans‑[PdCl₂(acetone methylphenylhydrazone)₂] [REFS‑2] make this hydrazone a suitable ligand for constructing structurally predictable palladium(II) complexes. Researchers requiring a rigid, crystallographically characterised ligand framework for homogeneous catalysis or solid‑state studies should prioritise this compound over the unsubstituted phenyl analogue, whose conformational flexibility introduces uncertainty into the coordination geometry.

Fischer Indole Synthesis with Meta‑Methyl Substitution for Regioselective Indole Formation

Methylphenylhydrazones of ketones are established substrates for acid‑catalysed cyclisation to N‑methylindoles [REFS‑3]. The meta‑methyl substitution pattern on the phenyl ring can influence the regiochemical outcome of the [3,3]‑sigmatropic rearrangement step. Procurement of the pure 3‑methyl isomer, rather than a mixed or unsubstituted batch, is critical for obtaining a single regioisomeric indole product, as demonstrated in the cyclisation of substituted acetophenone methylphenylhydrazones to N‑methyl‑2‑phenylindoles [REFS‑3].

Spectroscopic Reference Standard with Documented Dipole Moment and Tautomeric Purity

The compound’s well‑characterised tautomeric homogeneity (>95% hydrazone form) and its measured dipole moment in benzene [REFS‑4] make it a suitable reference material for calibrating computational models of hydrazone electronic structure or for validating analytical methods (e.g., HPLC method development). The absence of detectable azo‑tautomer simplifies spectral interpretation compared with hydrazone systems that exhibit tautomeric mixtures.

Building Block for Polymethine Dyes and Functional Chromophores

The cyclisation of methylphenylhydrazones to indoles is a key step in the synthesis of polymethine dyes related to Astrazon Orange R [REFS‑3]. The 3‑methyl substitution on the phenyl ring can modulate the absorption and emission properties of the resulting chromophore. Researchers developing novel dyes or fluorescent probes should select the 3‑methyl isomer when a specific bathochromic or hypsochromic shift associated with meta‑substitution is desired.

Application
Selection Property
Validation Focus
Pd(II) coordination chemistry
Rigid ligand pre‑organisation
Verify hindered rotation by variable‑temperature PMR
Regioselective indole synthesis
Meta‑methyl substitution pattern
Confirm single regioisomer by HPLC or NMR
Spectroscopic reference standard
Tautomeric purity >95%
Validate absence of azo‑tautomer via UV‑vis or dipole measurement
Polymethine dye precursor
Cyclisation competence to indole
Check dye absorption λmax shift after conversion
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